![molecular formula C23H22N2O7 B14877486 (Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate](/img/structure/B14877486.png)
(Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate
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Overview
Description
(Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that includes a trimethoxybenzamido group and an isoindolylidene moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate typically involves multiple steps, starting from readily available precursors One common approach involves the condensation of 3,4,5-trimethoxybenzoic acid with an appropriate amine to form the corresponding amide This amide is then subjected to cyclization reactions to form the isoindole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and scalable reaction conditions to ensure the consistent production of the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential biological activities. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound has shown promise as a potential therapeutic agent. Studies have indicated its potential anticancer properties, particularly in inhibiting the proliferation of cancer cells .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells . This mechanism is similar to that of other tubulin polymerization inhibitors, which disrupt the microtubule dynamics essential for cell division.
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A well-known tubulin polymerization inhibitor with a similar mechanism of action.
Paclitaxel: Another tubulin inhibitor used in cancer therapy.
Colchicine: A natural product that inhibits tubulin polymerization.
Uniqueness
(Z)-methyl 3-oxo-2-(3-(3,4,5-trimethoxybenzamido)-1H-isoindol-1-ylidene)butanoate is unique due to its specific structural features, which confer distinct chemical properties and biological activities. Its trimethoxybenzamido group and isoindolylidene moiety differentiate it from other tubulin inhibitors, potentially offering advantages in terms of potency, selectivity, and reduced side effects.
Properties
Molecular Formula |
C23H22N2O7 |
---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
methyl (Z)-3-hydroxy-2-[3-(3,4,5-trimethoxybenzoyl)iminoisoindol-1-yl]but-2-enoate |
InChI |
InChI=1S/C23H22N2O7/c1-12(26)18(23(28)32-5)19-14-8-6-7-9-15(14)21(24-19)25-22(27)13-10-16(29-2)20(31-4)17(11-13)30-3/h6-11,26H,1-5H3/b18-12-,25-21? |
InChI Key |
UUVGRRTWMPWFMA-JLFKZYKSSA-N |
Isomeric SMILES |
C/C(=C(\C1=NC(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C31)/C(=O)OC)/O |
Canonical SMILES |
CC(=C(C1=NC(=NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=CC=C31)C(=O)OC)O |
Origin of Product |
United States |
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